molecular formula C18H13ClF3N3O2 B277099 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No. B277099
M. Wt: 395.8 g/mol
InChI Key: BOPSDZNYLPCAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with biological systems in a specific manner.

Mechanism of Action

The mechanism of action for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood. However, it is believed that this compound interacts with specific targets in the body, such as enzymes or receptors, to produce its effects. Further research is needed to fully elucidate the mechanism of action for this compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from damage.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound has a high degree of specificity, meaning that it can interact with specific targets in the body. Additionally, this compound is relatively stable, making it suitable for use in lab experiments. However, one limitation of this compound is that it may not be suitable for use in vivo, as it may have toxic effects at higher doses.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One direction is to further elucidate the mechanism of action for this compound, in order to better understand how it interacts with biological systems. Additionally, further research is needed to determine the potential therapeutic applications of this compound, such as its use in drug development. Finally, there is a need for research on the toxicity of this compound, particularly at higher doses, in order to determine its safety for use in vivo.

Synthesis Methods

The synthesis method for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves several steps. The first step involves the reaction of 2-chloro-5-trifluoromethyl aniline with 3-methyl-4-oxo-3,4-dihydrophthalic anhydride in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has potential applications in scientific research. This compound has been shown to interact with biological systems in a specific manner, making it useful for studying the biochemical and physiological effects of various compounds. Additionally, this compound can be used as a tool for drug discovery and development, as it has the potential to interact with specific targets in the body.

properties

Molecular Formula

C18H13ClF3N3O2

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C18H13ClF3N3O2/c1-25-17(27)12-5-3-2-4-11(12)14(24-25)9-16(26)23-15-8-10(18(20,21)22)6-7-13(15)19/h2-8H,9H2,1H3,(H,23,26)

InChI Key

BOPSDZNYLPCAKX-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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